molecular formula C4H11NO2 B111100 (2R,3S)-2-aminobutane-1,3-diol CAS No. 108102-50-7

(2R,3S)-2-aminobutane-1,3-diol

Cat. No. B111100
M. Wt: 105.14 g/mol
InChI Key: MUVQIIBPDFTEKM-IUYQGCFVSA-N
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Description

“(2R,3S)-2-aminobutane-1,3-diol” is a specific isomer of 2-aminobutane-1,3-diol. The “2R,3S” notation indicates the configuration of the chiral centers in the molecule . The “R” and “S” denote the absolute configuration of the molecule . The “2R,3S” configuration means that the amino group is on the second carbon atom and the hydroxyl groups are on the first and third carbon atoms .


Molecular Structure Analysis

The molecular structure of “(2R,3S)-2-aminobutane-1,3-diol” can be analyzed using the Cahn-Ingold-Prelog priority rules . The molecule contains a total of 13 bonds, including 5 non-H bonds and 1 rotatable bond . The 2D chemical structure image of the molecule is also known as the skeletal formula .

Scientific Research Applications

Biobutanol Production

Biobutanol, a promising alternative fuel with properties similar to gasoline, has been extensively studied for its production from various substrates including corn stover. The process involves acetone–butanol–ethanol (ABE) fermentation, highlighting the significance of understanding the structural composition, pretreatment, and generation of sugars from corn stover. This approach, supported by government mandates for alternative energy sources, emphasizes the need for efficient and cost-effective production methods to enhance the economic viability of biobutanol as a sustainable fuel option (Baral, Slutzky, Shah, Ezeji, Cornish, & Christy, 2016).

Downstream Processing of Biologically Produced Diols

The downstream processing of biologically produced diols, such as 1,3-propanediol and 2,3-butanediol, is crucial due to its significant impact on the overall production costs. Innovative methods for the recovery and purification of these diols from fermentation broths are essential to reduce costs and improve efficiency. Techniques like evaporation, distillation, and membrane filtration are explored, with a focus on enhancing yield, purity, and reducing energy consumption. This research underscores the potential of biologically produced diols in various industrial applications and the need for advancements in separation technologies (Xiu & Zeng, 2008).

Amino-1,2,4-triazoles in Fine Organic Synthesis

Amino-1,2,4-triazoles serve as a versatile raw material in the fine organic synthesis industry, utilized in producing a range of products including agricultural chemicals, pharmaceuticals, dyes, and anti-corrosion additives. The review by Nazarov, Miroshnichenko, Ivakh, and Uspensky (2021) highlights the industrial applications of 3- and 4-substituted amino-1,2,4-triazoles. This encompasses their use in creating plant protection products, insecticides, fungicides, and various medications, showcasing the broad utility of amino-1,2,4-triazoles in synthesizing compounds with significant industrial and medical value (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).

properties

IUPAC Name

(2R,3S)-2-aminobutane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2/c1-3(7)4(5)2-6/h3-4,6-7H,2,5H2,1H3/t3-,4+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVQIIBPDFTEKM-IUYQGCFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S)-2-aminobutane-1,3-diol

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